molecular formula C17H24N2O3S2 B4736981 3-(1-azepanylcarbonyl)-N-cyclopropyl-4-(methylthio)benzenesulfonamide

3-(1-azepanylcarbonyl)-N-cyclopropyl-4-(methylthio)benzenesulfonamide

Cat. No. B4736981
M. Wt: 368.5 g/mol
InChI Key: VOUVVYOVEWZJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanylcarbonyl)-N-cyclopropyl-4-(methylthio)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as ACMS or compound 1. This compound belongs to the sulfonamide class of compounds and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(1-azepanylcarbonyl)-N-cyclopropyl-4-(methylthio)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells and microorganisms.
Biochemical and Physiological Effects
Studies have shown that 3-(1-azepanylcarbonyl)-N-cyclopropyl-4-(methylthio)benzenesulfonamide has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as to have antibacterial and antifungal activity. Additionally, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1-azepanylcarbonyl)-N-cyclopropyl-4-(methylthio)benzenesulfonamide in lab experiments include its potential use as an anti-cancer agent and its antibacterial and antifungal properties. However, its limitations include the fact that its mechanism of action is not fully understood and that its potential side effects are not known.

Future Directions

There are a number of future directions for research on 3-(1-azepanylcarbonyl)-N-cyclopropyl-4-(methylthio)benzenesulfonamide. These include further studies on its mechanism of action, as well as investigations into its potential use in the treatment of other diseases. Additionally, research could be done to determine its potential side effects and to develop new synthetic routes for its production.

Scientific Research Applications

3-(1-azepanylcarbonyl)-N-cyclopropyl-4-(methylthio)benzenesulfonamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its potential use as an anti-cancer agent, as well as for its antibacterial and antifungal properties. Additionally, it has been investigated for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

3-(azepane-1-carbonyl)-N-cyclopropyl-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-23-16-9-8-14(24(21,22)18-13-6-7-13)12-15(16)17(20)19-10-4-2-3-5-11-19/h8-9,12-13,18H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUVVYOVEWZJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylcarbonyl)-N-cyclopropyl-4-(methylsulfanyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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